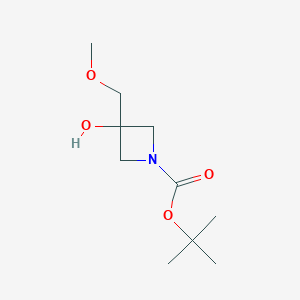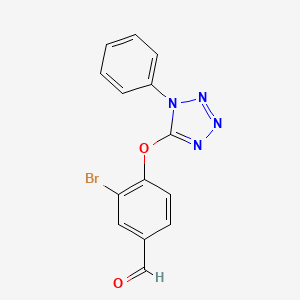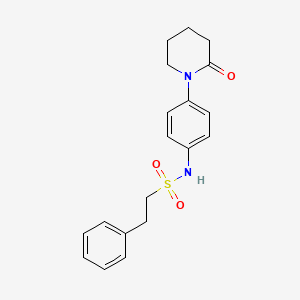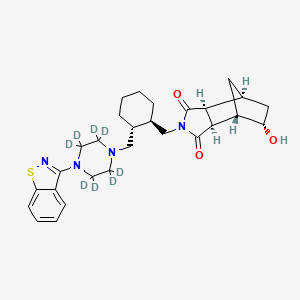
Tert-butyl 3-hydroxy-3-(methoxymethyl)azetidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 3-hydroxy-3-(methoxymethyl)azetidine-1-carboxylate is a useful research compound. Its molecular formula is C10H19NO4 and its molecular weight is 217.265. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Chemical Modifications
- Tert-butyl 3-hydroxy-3-(methoxymethyl)azetidine-1-carboxylate is utilized in the synthesis of various azetidine derivatives. These derivatives have applications in studying the influence of conformation on peptide activity (Sajjadi & Lubell, 2008).
- This compound plays a role in the asymmetric synthesis of tropane alkaloids, such as pseudococaine (Brock et al., 2012).
- It is used in the preparation of bifunctional compounds that provide entry points for novel compounds, complementing piperidine ring systems (Meyers et al., 2009).
Application in Pharmaceutical Compounds
- The compound is involved in the synthesis of protected 3-haloazetidines, which are key building blocks in medicinal chemistry for producing high-value azetidine-3-carboxylic acid derivatives (Ji, Wojtas, & Lopchuk, 2018).
- It is also used in modifying tert-butyl esters, which leads to the creation of compounds with potential pharmaceutical applications, although these specific derivatives showed weak or no cytotoxic activity in cancer cell monolayers in vitro (Vorona et al., 2007).
Intermediate in Synthesis of Amino Alcohols and Polyamines
- This compound serves as an intermediate in the synthesis of amino alcohols and polyamines (Jähnisch, 1997).
Novel Compounds and Derivatives Creation
- This compound aids in the transformation of aziridine into morpholine derivatives, which have varied applications in synthetic chemistry (D’hooghe, Vanlangendonck, Törnroos, & de Kimpe, 2006).
- It is used as a precursor for studying a new class of foldamer based on aza/α-dipeptide oligomerization (Abbas, Jamart Grégoire, Vanderesse, & Didierjean, 2009).
Asymmetric Synthesis and Kinetic Resolutions
- The compound is involved in parallel kinetic resolutions for the asymmetric synthesis of derivatives like cispentacin and transpentacin (Aye et al., 2008).
Synthesis of Pharmaceutical Intermediates
- This compound is used in the synthesis of intermediates for pharmaceutical applications (Yang, 2010).
Structural Analysis and Characterization
- The compound is synthesized and characterized using various spectroscopic methods, and its molecular structure is studied through X-ray crystallographic analysis (Çolak, Karayel, Buldurun, & Turan, 2021).
Base-Promoted Alkylation Studies
- It plays a role in the base-promoted α-alkylation of azetidine-2-carboxylic acid esters, leading to the production of optically active α-substituted azetidine-2-carboxylic acid esters (Tayama, Nishio, & Kobayashi, 2018).
Use in Synthesis of Other Chemicals
- This compound is used in the synthesis of various chemicals, demonstrating its versatility in organic synthesis (Fox & Ley, 2003).
Diagnostic and Pharmacokinetic Studies
- The compound's derivatives are used in capillary gas-chromatographic profiling methods for diagnostic and pharmacokinetic studies (Muskiet, Stratingh, Stob, & Wolthers, 1981).
Photooxidation and Bipyrrolic Products Synthesis
- Derivatives of this compound are involved in dye-sensitized photooxidation leading to bipyrrolic products (Wasserman, Power, & Petersen, 1996).
Hydroformylation Studies
- The compound is used in hydroformylation studies to produce important intermediates for the synthesis of homochiral amino acid derivatives (Kollár & Sándor, 1993).
Synthesis of Biotin Intermediates
- It serves as an intermediate in the synthesis of key components of Biotin, a vital water-soluble vitamin involved in the biosynthesis of fatty acids, sugars, and α-amino acids (Qin et al., 2014).
Ring Expansion Studies
- The compound is used in ring expansion studies to produce beta-lactams and azetidines, contributing to research in organic chemistry (de Kimpe, Abbaspour Tehrani, & Fonck, 1996).
作用機序
将来の方向性
特性
IUPAC Name |
tert-butyl 3-hydroxy-3-(methoxymethyl)azetidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4/c1-9(2,3)15-8(12)11-5-10(13,6-11)7-14-4/h13H,5-7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUKFCNNATQWXIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(COC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B2491177.png)


![2-[3-(Pyrazol-1-YL)propyl]isoindole-1,3-dione](/img/structure/B2491180.png)

![N-(2-methylphenyl)-5-[(4-methylphenyl)sulfonyl]thiophene-2-carboxamide](/img/structure/B2491184.png)


![2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-(4-chlorobenzyl)acetamide](/img/structure/B2491190.png)

![2-chloro-N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-nitrobenzamide](/img/structure/B2491192.png)

![2-[[4-benzyl-5-(2-bromophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B2491197.png)
